molecular formula C12H11NO2 B11897801 N-Methoxy-2-naphthamide CAS No. 76749-35-4

N-Methoxy-2-naphthamide

Cat. No.: B11897801
CAS No.: 76749-35-4
M. Wt: 201.22 g/mol
InChI Key: RRZFDZZYQIHCNK-UHFFFAOYSA-N
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Description

N-Methoxy-2-naphthamide is an organic compound with the molecular formula C12H11NO2. It belongs to the family of naphthamide derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of a methoxy group attached to the nitrogen atom of the naphthamide structure, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxy-2-naphthamide typically involves the reaction of 2-naphthoic acid with methoxyamine hydrochloride in the presence of a dehydrating agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: N-Methoxy-2-naphthamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The naphthamide moiety can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of 2-naphthoic acid derivatives.

    Reduction: Formation of 2-naphthylamine derivatives.

    Substitution: Formation of various substituted naphthamide derivatives.

Scientific Research Applications

N-Methoxy-2-naphthamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes, such as monoamine oxidase.

    Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) due to its emissive properties.

Mechanism of Action

The mechanism of action of N-Methoxy-2-naphthamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The methoxy group plays a crucial role in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

    N-Hydroxy-2-naphthamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-Methoxy-1-naphthamide: Similar structure but with the methoxy group attached to a different position on the naphthalene ring.

Uniqueness: N-Methoxy-2-naphthamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methoxy group at the 2-position of the naphthamide structure enhances its stability and interaction with molecular targets compared to its analogs.

Properties

CAS No.

76749-35-4

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

N-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C12H11NO2/c1-15-13-12(14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3,(H,13,14)

InChI Key

RRZFDZZYQIHCNK-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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